molecular formula C9H8N2OS B2563152 3-[(1,3-Thiazol-2-yloxy)methyl]pyridine CAS No. 2200852-41-9

3-[(1,3-Thiazol-2-yloxy)methyl]pyridine

Cat. No.: B2563152
CAS No.: 2200852-41-9
M. Wt: 192.24
InChI Key: BHLSOPCHNFHALR-UHFFFAOYSA-N
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Description

“3-[(1,3-Thiazol-2-yloxy)methyl]pyridine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are known for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole-based compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields . They have been used in the synthesis of new drugs due to their wide range of chemical and biological properties .

Scientific Research Applications

Anticancer Activity

Several studies have focused on the development of novel pyridine-thiazole hybrid molecules with significant anticancer activity. For instance, novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against various cancer cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia, while showing selectivity towards cancer cells over normal human cells (Ivasechko et al., 2022). Additionally, compounds with thiadiazolo[3,4-c]pyridine have been developed as donor-acceptor-type electrochromic polymers showing promising properties for applications in green and near-infrared electrochromics, indicating their potential in the development of novel materials with optical properties (Shouli Ming et al., 2015).

Antimicrobial and Antioxidant Properties

Compounds containing the thiazolo[4,5-b]pyridine core have been synthesized and shown to possess antimicrobial activity. For example, new thiazolo[3,2]pyridines containing the pyrazolyl moiety were synthesized and evaluated for their antimicrobial activities, showcasing the versatility of thiazolopyridine derivatives in developing new antimicrobial agents (T. I. El-Emary et al., 2005). Moreover, some novel derivatives have been found to exhibit antioxidant activities, highlighting their potential in addressing oxidative stress-related conditions (Y. Kaddouri et al., 2020).

Coordination Chemistry and Luminescence

The coordination chemistry of pyridine and thiazole-based ligands, including their analogs, has been explored for the development of luminescent lanthanide compounds suitable for biological sensing. Such compounds have shown potential in the construction of materials with unique thermal and photochemical properties, suggesting their applicability in diverse fields ranging from sensing to material science (M. Halcrow, 2005).

Future Directions

Thiazoles and their derivatives have a broad range of applications and have been used in the development of new drugs . Therefore, the future directions for “3-[(1,3-Thiazol-2-yloxy)methyl]pyridine” could involve further exploration of its potential applications in various fields, including pharmaceuticals and industrial applications .

Properties

IUPAC Name

2-(pyridin-3-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLSOPCHNFHALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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